4-Chlorooctan-3-one 4-Chlorooctan-3-one
Brand Name: Vulcanchem
CAS No.: 77527-88-9
VCID: VC14208578
InChI: InChI=1S/C8H15ClO/c1-3-5-6-7(9)8(10)4-2/h7H,3-6H2,1-2H3
SMILES:
Molecular Formula: C8H15ClO
Molecular Weight: 162.66 g/mol

4-Chlorooctan-3-one

CAS No.: 77527-88-9

Cat. No.: VC14208578

Molecular Formula: C8H15ClO

Molecular Weight: 162.66 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorooctan-3-one - 77527-88-9

Specification

CAS No. 77527-88-9
Molecular Formula C8H15ClO
Molecular Weight 162.66 g/mol
IUPAC Name 4-chlorooctan-3-one
Standard InChI InChI=1S/C8H15ClO/c1-3-5-6-7(9)8(10)4-2/h7H,3-6H2,1-2H3
Standard InChI Key FFISFMVOMYBBIJ-UHFFFAOYSA-N
Canonical SMILES CCCCC(C(=O)CC)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-Chlorooctan-3-one belongs to the family of chloroketones, which are organic compounds featuring both a ketone group (C=O\text{C=O}) and a chlorine atom attached to an alkyl chain. The compound’s structure is defined by the following attributes:

  • Carbon skeleton: An octane chain (CH3-(CH2)6-CH3\text{CH}_3\text{-(CH}_2\text{)}_6\text{-CH}_3) modified by functional groups.

  • Ketone position: The carbonyl group is located at the third carbon, creating a branching point that influences reactivity.

  • Chlorine substitution: A chlorine atom is bonded to the fourth carbon, introducing polarizability and electrophilic character.

The interplay between the electron-withdrawing chlorine and the electron-deficient ketone group creates a polarized molecular environment, making 4-Chlorooctan-3-one reactive toward nucleophilic and electrophilic agents.

Spectroscopic Properties

While experimental data for 4-Chlorooctan-3-one are sparse, analogous chloroketones exhibit distinctive spectral signatures:

  • Infrared (IR) spectroscopy: A strong absorption band near 1700cm11700 \, \text{cm}^{-1} corresponds to the carbonyl stretch, while C–Cl vibrations appear between 600cm1600 \, \text{cm}^{-1} and 800cm1800 \, \text{cm}^{-1} .

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H} NMR: Protons adjacent to the ketone (C2 and C4) show deshielding, with splitting patterns dependent on neighboring substituents.

    • 13C^{13}\text{C} NMR: The carbonyl carbon resonates near 210ppm210 \, \text{ppm}, while the chlorinated carbon appears upfield due to the inductive effect of chlorine .

Synthesis and Manufacturing Approaches

Halogenation of Octan-3-one

A plausible route to 4-Chlorooctan-3-one involves the direct chlorination of octan-3-one. This method typically employs reagents such as sulfuryl chloride (SO2Cl2\text{SO}_2\text{Cl}_2) or chlorine gas (Cl2\text{Cl}_2) under controlled conditions:

Octan-3-one+Cl2FeCl34-Chlorooctan-3-one+HCl\text{Octan-3-one} + \text{Cl}_2 \xrightarrow{\text{FeCl}_3} 4\text{-Chlorooctan-3-one} + \text{HCl}

The use of Lewis acids like FeCl3\text{FeCl}_3 facilitates regioselective chlorination at the fourth carbon, driven by the stability of the resulting carbocation intermediate .

Oxidation of 4-Chlorooctan-3-ol

Alternative pathways include the oxidation of 4-chlorooctan-3-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent:

4-Chlorooctan-3-olPCC4-Chlorooctan-3-one4\text{-Chlorooctan-3-ol} \xrightarrow{\text{PCC}} 4\text{-Chlorooctan-3-one}

This method avoids over-oxidation and preserves the chlorine substituent, making it suitable for laboratory-scale synthesis .

Industrial-Scale Considerations

Large-scale production faces challenges in controlling exothermic reactions and minimizing byproducts like polychlorinated derivatives. Continuous-flow reactors and low-temperature conditions (10C-10^\circ \text{C} to 0C0^\circ \text{C}) are recommended to enhance yield and purity .

Applications in Organic Synthesis and Industry

Intermediate in Pharmaceutical Manufacturing

Chloroketones serve as precursors for amines, alcohols, and heterocyclic compounds. For example, 4-Chlorooctan-3-one could undergo reductive amination to yield pharmacologically active amines:

4-Chlorooctan-3-one+NH3NaBH44-Chlorooctan-3-amine4\text{-Chlorooctan-3-one} + \text{NH}_3 \xrightarrow{\text{NaBH}_4} 4\text{-Chlorooctan-3-amine}

Such derivatives are explored for their potential bioactivity in antiviral and anticancer agents .

Agrochemical Development

The electrophilic chlorine atom in 4-Chlorooctan-3-one makes it a candidate for synthesizing herbicides and pesticides. Reactivity with thioureas or phosphites could yield thioether or phosphate esters with herbicidal properties .

Specialty Materials

Chloroketones are investigated as monomers in polymer chemistry. Copolymerization with styrene or acrylates might produce materials with enhanced thermal stability or flame-retardant characteristics .

Comparative Analysis with Analogous Chloroketones

The table below highlights key differences between 4-Chlorooctan-3-one and related compounds:

CompoundChain LengthChlorine PositionKetone PositionKey Applications
4-Chlorohexan-2-oneC6C4C2Solvent, fragrance intermediate
6-Chloroheptan-2-oneC7C6C2Polymer crosslinking agent
4-Chlorooctan-3-oneC8C4C3Pharmaceutical intermediate
1-Bromohexan-2-oneC6C1 (Br)C2Alkylating agent in synthesis

The longer carbon chain and mid-chain functional groups of 4-Chlorooctan-3-one enhance its solubility in nonpolar solvents, distinguishing it from shorter-chain analogs.

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